N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine is a chemical compound notable for its potential applications in pharmaceutical research and development. This compound belongs to the class of benzoxazines, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is , and it has a molecular weight of approximately 205.28 g/mol.
The compound can be synthesized through various organic chemistry methods, with significant interest in its derivatives for medicinal chemistry applications. The synthesis and characterization of benzoxazine derivatives have been documented in several scientific publications and patents, highlighting their biological activities and potential therapeutic uses .
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine is classified as an organic compound with the following characteristics:
The synthesis of N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine typically involves a multi-step process that may include the formation of the benzoxazine ring followed by amination reactions.
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Key structural data includes:
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine can participate in various chemical reactions typical for amines and aromatic compounds:
Reactions involving this compound may be studied under controlled conditions to determine kinetics and mechanisms using spectroscopic methods for monitoring reactants and products.
The mechanism of action for N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine in biological systems is not fully elucidated but may involve:
Further research is required to clarify its mechanism at the molecular level through biochemical assays and cellular studies.
The physical properties include:
Key chemical properties include:
Relevant data should be confirmed through experimental studies focusing on stability under various conditions (pH, temperature).
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine has potential applications in:
Research into this compound's efficacy and safety profiles is ongoing to explore its full potential in therapeutic contexts.
The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in drug design, merging the electronic properties of an aromatic ring with the conformational flexibility of a morpholine-like heterocycle. This fusion enables diverse biological targeting while maintaining synthetic accessibility. The scaffold’s significance stems from its balanced physicochemical properties: moderate lipophilicity, hydrogen-bonding capability via the N and O atoms, and a semi-rigid structure amenable to stereoselective modifications. Historically, derivatives exhibit polypharmacology across antibacterial, anticancer, CNS, and cardiovascular domains, attributed to their ability to engage biomolecular targets through multiple binding modes [1] [5].
The medicinal exploration of benzoxazines began in the 1950s with Urbański’s antitumor studies on simple 1,3-benzoxazines. The isolation of the natural product DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) from maize in the 1960s revealed inherent antimicrobial and insecticidal properties, stimulating synthetic interest [4] [5]. By the 1980s–1990s, systematic structure-activity relationship (SAR) studies emerged, focusing on substitutions at C-2, N-4, and the aromatic ring. Key milestones include:
Table 1: Evolution of Key Benzoxazine-Based Pharmacophores
Era | Derivative Class | Therapeutic Area | Key Advances |
---|---|---|---|
1950s–1960s | Simple 1,3-benzoxazines (e.g., A) | Antitumor | Urbański’s foundational antitumor screening |
1980s–1990s | 8-Arylalkylamino-1,4-benzoxazines | Neuroprotection | Discovery of neuroprotectants 8–10 |
2000s–Present | Polyfunctionalized N-alkyl variants | Antibacterial, CNS, Metabolic | Target-specific agents (e.g., PPAR agonists 7) |
Recent innovations include hybrid molecules combining benzoxazines with quinoline, ferrocene, or flavone units to overcome drug resistance—e.g., ferrocenyl-benzoxazines exhibit sub-micromolar antimalarial activity [4].
The N-methylamine side chain in N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine exemplifies strategic pharmacophore elongation to enhance target engagement. SAR studies reveal that:
Table 2: Impact of N-Substituents on Molecular Properties and Bioactivity
Substituent | log P | pKa | H3R Affinity (Ki, nM) | Selectivity (H3R/H4R) | Key Interactions |
---|---|---|---|---|---|
-CH₂NH₂ (Primary) | ~1.0 | ~10.2 | 150 ± 12 | 5–10 | Ionic H-bond, van der Waals |
-CH₂NHMe (Secondary) | ~1.8 | ~9.1 | 5.6 ± 1.6 | 108 | Ionic H-bond, hydrophobic packing |
-CH₂NMe₂ (Tertiary) | ~2.5 | ~8.5 | 63.0 ± 6.1 | 1.2 | Hydrophobic packing only |
Data adapted from bicyclic histamine analogues [2] and benzoxazine patents [7]. The N-methyl group enhances H3R selectivity by filling a hydrophobic subpocket while avoiding H4R steric barriers. Molecular dynamics simulations confirm that N-methylation stabilizes a tilted side-chain orientation critical for H3R activation [2] [6].
The 4-ethyl substituent (-CH₂CH₃) is a critical determinant of conformational rigidity and selectivity. Compared to smaller N-methyl or bulkier N-aryl groups, the ethyl group:
Table 3: Conformational and Pharmacokinetic Impact of 4-Substituents
4-Substituent | Conformational Flexibility | H3R Ki (nM) | H4R Ki (nM) | Selectivity (H4/H3) | clog P |
---|---|---|---|---|---|
-H | High | 21.9 ± 6.0 | 416 ± 155 | 19 | 1.4 |
-CH₃ | Moderate | 14.8 ± 3.8 | 69.2 ± 21 | 4.7 | 1.8 |
-CH₂CH₃ | Restricted | 5.6 ± 1.6 | 602 ± 343 | 108 | 2.2 |
-CH₂CH₂CH₃ | Restricted | 6.7 ± 0.4 | 9.0 ± 1.0 | 1.3 | 2.9 |
Data illustrates the "Goldilocks effect" of ethyl: optimal size for H3R selectivity without excessive lipophilicity [2] [6]. The conformational locking mechanism parallels bicyclo[3.1.0]hexane histamine analogues, where rigid scaffolds enforce H3R-preferential binding [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1